4-(2-Fluorophenyl)thiazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7FN2S |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C9H7FN2S/c10-7-4-2-1-3-6(7)8-9(11)13-5-12-8/h1-5H,11H2 |
InChI Key |
LWYXLAVHMUDOAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SC=N2)N)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Fluorophenyl Thiazol 5 Amine and Its Analogs
Established Synthetic Pathways for Thiazole (B1198619) Ring Formation
One-Pot Iodine-Catalyzed Cyclocondensation Reactions
A facile and efficient method for the synthesis of 2-aminothiazole (B372263) derivatives involves the one-pot cyclocondensation of a ketone, thiourea (B124793), and iodine. This approach is noted for its mild reaction conditions and often results in high yields of the desired products. For the synthesis of a 4-aryl-thiazol-2-amine, a substituted acetophenone can be reacted with thiourea in the presence of iodine as a catalyst.
The plausible mechanism for the iodine-catalyzed synthesis of 2-aminothiazoles begins with the reaction between the substituted phenacyl bromide (formed in situ from the acetophenone and iodine) and a N-substituted thiourea. The initial step is believed to be the formation of an S-alkylated intermediate. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon, leading to a thiazoline (B8809763) intermediate. Subsequent dehydration of this intermediate yields the aromatic 2-aminothiazole ring. The catalytic role of iodine is to facilitate the formation of the α-halo ketone, which is a key reactant in the Hantzsch thiazole synthesis.
A proposed mechanistic pathway is as follows:
Enolization: The ketone undergoes acid-catalyzed enolization.
Iodination: The enol reacts with iodine to form an α-iodo ketone intermediate.
Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon of the iodo-ketone and displacing the iodide ion. This forms an S-alkylated thiouronium salt.
Cyclization: The amino group of the thiouronium salt then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered ring intermediate.
Dehydration: The resulting hydroxyl group is eliminated as water, leading to the formation of the stable, aromatic thiazole ring.
Control of byproducts in the iodine-catalyzed synthesis of thiazoles is crucial for achieving high yields and purity. Several strategies can be employed to minimize the formation of unwanted side products.
Temperature Control: The reaction temperature can significantly influence the rate of competing side reactions. Maintaining an optimal temperature is key to favoring the desired reaction pathway.
Catalyst Loading: The amount of iodine catalyst used can affect the reaction outcome. Using a catalytic amount of iodine is often sufficient and can help to reduce the formation of over-iodinated or other side products.
Solvent Selection: The choice of solvent can impact the solubility of reactants and intermediates, thereby influencing the reaction rate and selectivity. Ethanol (B145695) is a commonly used solvent in these reactions.
Stoichiometry of Reactants: Careful control of the molar ratios of the reactants (ketone and thiourea) can help to ensure the complete consumption of the limiting reagent and minimize the formation of byproducts resulting from unreacted starting materials.
| Strategy | Parameter | Rationale |
| Reaction Conditions | Temperature | Optimizing temperature can minimize side reactions and decomposition of intermediates. |
| Solvent | The polarity and proticity of the solvent can influence reaction rates and selectivity. | |
| Reagents | Catalyst Loading | Using the minimum effective amount of iodine can prevent unwanted side reactions. |
| Reactant Stoichiometry | Precise control of molar ratios ensures efficient conversion and minimizes unreacted starting materials. |
Hantzsch Thiazole Synthesis and its Variations
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classical and widely used method for the preparation of thiazole derivatives. The reaction typically involves the condensation of an α-haloketone with a thioamide.
The reaction of a substituted thiourea with an alpha-halo ketone is a cornerstone of the Hantzsch synthesis. This method allows for the introduction of various substituents on the thiazole ring. In the context of 4-(2-Fluorophenyl)thiazol-5-amine, a suitably substituted α-halo ketone would be required.
The general mechanism involves the nucleophilic attack of the sulfur atom of the thiourea on the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The reaction is often carried out in a suitable solvent, such as ethanol, and may be heated to facilitate the reaction.
The versatility of this method is demonstrated by the wide range of substituted thioureas and α-haloketones that can be employed, leading to a diverse library of thiazole derivatives. One-pot, multi-component variations of the Hantzsch synthesis have also been developed to improve efficiency and reduce reaction times.
| Reactant 1 | Reactant 2 | Product | Reference |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea and substituted benzaldehydes | Substituted Hantzsch thiazole derivatives | bepls.com |
| α-halogeno ketones | N-monosubstituted thioureas | 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles | nih.gov |
| α-halo-carbonyl compounds | Thiourea or thiourea derivatives | 2-amino thiazole and their derivatives | mdpi.com |
| 2′-hydroxy-5′chloro-α-haloketones | Thiourea and o-hydroxybenzaldehyde | Thiazole derivatives | figshare.com |
While the term "Semi-Hantzsch" is not a standard classification, it can be interpreted as variations of the Hantzsch synthesis that may proceed in a stepwise fashion or utilize precursors that generate the key intermediates of the classical Hantzsch reaction in situ. These approaches often aim to overcome some of the limitations of the traditional method, such as the use of lachrymatory and unstable α-haloketones.
One such variation involves a domino alkylation-cyclization reaction. For instance, propargyl bromides can react with thiourea derivatives to form 2-aminothiazoles. This method provides an alternative to α-haloketones and can be performed under microwave irradiation to accelerate the reaction.
Another approach could involve a three-component reaction where the α-haloketone is generated in situ, or where alternative starting materials are used that lead to the same key thiazoline intermediate. These multi-component reactions are often more atom-economical and environmentally benign than the classical Hantzsch synthesis. The Gewald reaction, which synthesizes 2-aminothiophenes, has modified versions that can lead to the formation of thiazoles, representing another pathway that deviates from the direct condensation of a pre-formed α-haloketone and thioamide.
Condensation Reactions for Thiazole Ring Synthesis
Condensation reactions are foundational in heterocyclic chemistry for constructing the thiazole nucleus. These methods typically involve the formation of carbon-sulfur and carbon-nitrogen bonds through the cyclization of acyclic precursors.
The most prominent method is the Hantzsch thiazole synthesis , first described in 1887, which traditionally involves the reaction between an α-haloketone and a thioamide. researchgate.netchemhelpasap.comsynarchive.com This high-yielding and straightforward reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com For the synthesis of aminothiazoles, thiourea is often used in place of a simple thioamide. chemhelpasap.comorganic-chemistry.org
Another classical approach is the Cook-Heilbron synthesis , which provides a direct route to 5-aminothiazoles. pharmaguideline.com This reaction involves the treatment of α-aminonitriles with reagents like carbon disulfide, isothiocyanates, or dithioacids under mild conditions. pharmaguideline.com
A third significant method is the Gewald reaction , which is renowned for producing 2-aminothiophenes. wikipedia.org However, modifications of this reaction, particularly by selecting appropriate substrates, can lead to the formation of thiazoles instead. nih.govbeilstein-journals.orgnih.gov The choice of nitrile precursor is critical; the presence of an alkyl or aryl substituent adjacent to the cyano group can block the mechanism leading to thiophene (B33073) formation and instead direct the reaction to yield a thiazole. beilstein-journals.orgnih.gov
Table 1: Overview of Key Condensation Reactions for Thiazole Synthesis
| Reaction Name | Key Reactants | Product Type | Reference |
|---|---|---|---|
| Hantzsch Synthesis | α-Haloketone + Thioamide/Thiourea | Substituted Thiazoles/2-Aminothiazoles | chemhelpasap.comsynarchive.com |
| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide (or similar) | 5-Aminothiazoles | pharmaguideline.comwikipedia.org |
| Modified Gewald Reaction | α-Substituted Nitrile + Aldehyde Precursor + Sulfur | 2-Substituted Thiazoles | nih.govbeilstein-journals.org |
Advanced Synthetic Strategies for Complex Thiazole Scaffolds
To improve efficiency, yield, and the ability to generate complex and diverse thiazole derivatives, researchers have developed advanced synthetic strategies that build upon or offer alternatives to classical methods.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, particularly for attaching aryl groups to heterocyclic scaffolds. nih.govmdpi.com This methodology is highly valuable for synthesizing 4-arylthiazoles, including this compound. The general approach involves the palladium-catalyzed reaction of a halogenated thiazole (e.g., 4-bromothiazol-5-amine) with an arylboronic acid (e.g., 2-fluorophenylboronic acid). researchgate.netnih.govmdpi.com
The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)2 or Pd(dppf)Cl2, a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), and an appropriate solvent. mdpi.comresearchgate.net This method offers excellent functional group tolerance and is widely used to create libraries of aryl-substituted thiazoles for various applications. scholaris.ca
Table 2: Typical Conditions for Suzuki-Miyaura Coupling on Thiazole Rings
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Thiazole Substrate | 4-Bromothiazol-5-amine, 5-Bromothiazole derivatives | Halogenated heterocycle | nih.gov |
| Boronic Acid/Ester | (2-Fluorophenyl)boronic acid, Arylboronic esters | Aryl group donor | researchgate.netnih.gov |
| Palladium Catalyst | Pd(OAc)2, Pd(dppf)Cl2, Pd(PPh3)4 | Catalyzes C-C bond formation | mdpi.comscholaris.ca |
| Base | K2CO3, Cs2CO3, K3PO4 | Activates the boronic acid | nih.govresearchgate.net |
| Solvent | Dimethoxyethane (DME), Toluene, Dioxane/Water | Reaction medium | mdpi.com |
Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions. wikipedia.org By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and cleaner reaction profiles compared to conventional heating methods. nih.govproquest.com
This technique has been successfully applied to various thiazole syntheses. For instance, the Hantzsch synthesis of 2-aminothiazoles can be performed efficiently in a one-pot reaction from aromatic ketones, N-Bromosuccinimide (NBS), and thiourea under microwave irradiation in green solvents like aqueous polyethylene glycol (PEG). proquest.com Similarly, Suzuki-Miyaura cross-coupling reactions in the thiazole series have been effectively carried out using microwave heating in aqueous media, providing a rapid and high-yielding route to 5-substituted thiazoles. rsc.org The efficiency of microwave-assisted synthesis makes it an attractive method for the rapid generation of thiazole libraries for drug discovery. rjpbcs.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis
| Method | Reaction Time | Yield | Conditions | Reference |
|---|---|---|---|---|
| Conventional Heating | 8 hours | Lower yields | Reflux in ethanol | nih.govrjpbcs.com |
| Microwave Irradiation | 28-32 minutes | 84-95% | 80-90 °C in MeOH or PEG/Water | nih.govproquest.com |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a final product that incorporates portions of all starting materials. nih.goviau.ir MCRs are prized for their high atom economy, procedural simplicity, and ability to rapidly generate complex and diverse molecular structures. iau.ir
Several MCRs have been developed for the synthesis of substituted thiazoles. nih.gov These reactions provide a powerful tool for creating hybrid molecules by allowing for the convergence of multiple building blocks in one step. acs.org For example, a three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates can be employed to produce diversely substituted thiazole derivatives. iau.ir Another approach describes the synthesis of 1,3-thiazole derivatives via a three-component reaction of isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate. iau.ir Enzyme-catalyzed MCRs have also been developed, offering a novel and mild strategy for synthesizing thiazole derivatives with high yields. mdpi.com
Derivatization and Structural Modification Strategies
Functionalization of the Amino Group
The amino group at the C5 position of the thiazole (B1198619) ring is a key site for derivatization, allowing for the introduction of a wide array of functional groups and structural motifs.
The formation of Schiff bases, or azomethines, represents a common and straightforward method for modifying the primary amino group of 4-(2-fluorophenyl)thiazol-5-amine. This reaction typically involves the condensation of the amine with various aromatic or heterocyclic aldehydes. The general synthetic approach involves reacting the aminothiazole with a suitable aldehyde in a solvent such as ethanol (B145695), often with a catalytic amount of acid.
For instance, a plausible synthesis of a Schiff base derivative of this compound would involve its reaction with a substituted benzaldehyde. The resulting imine functionality can significantly influence the electronic and steric properties of the molecule. Research on related heterocyclic amines, such as 4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol, has demonstrated the successful synthesis of Schiff bases by condensation with various aromatic aldehydes. Similarly, Schiff bases have been synthesized from 2-aminobenzothiazoles, highlighting the versatility of this reaction for amino-substituted heterocyclic systems.
Table 1: Examples of Aldehydes for Schiff Base Synthesis with Heterocyclic Amines
| Aldehyde | Resulting Schiff Base Moiety | Reference |
| Salicylaldehyde | -(CH)=N-(2-hydroxyphenyl) | |
| Vanillin | -(CH)=N-(4-hydroxy-3-methoxyphenyl) | |
| 4-Chlorobenzaldehyde | -(CH)=N-(4-chlorophenyl) |
This table presents examples of aldehydes used in the synthesis of Schiff bases with various heterocyclic amines, illustrating the potential for derivatization of this compound.
Acylation and benzoylation of the amino group are fundamental strategies to introduce amide functionalities. These reactions typically employ acyl chlorides or anhydrides in the presence of a base. The resulting N-acylated or N-benzoylated derivatives can exhibit altered physicochemical properties, such as solubility and hydrogen bonding capacity.
Studies on analogous 2-amino-4,5-diarylthiazole derivatives have shown that the amino group can be effectively functionalized with an amide via reaction with various acyl chlorides. This suggests that this compound could be readily acylated or benzoylated under similar conditions. For example, reaction with benzoyl chloride in the presence of a suitable base like triethylamine (B128534) would yield the corresponding N-benzoyl-4-(2-fluorophenyl)thiazol-5-amine.
Chloroacetylation is a valuable synthetic tool that introduces a reactive chloroacetyl group onto the amino function. This is typically achieved by reacting the amine with chloroacetyl chloride. The resulting N-(chloroacetyl) derivative serves as a versatile intermediate for further modifications through nucleophilic substitution of the chlorine atom.
A general procedure for the chloroacetylation of a heterocyclic amine involves reacting it with chloroacetyl chloride, often in the presence of a base like anhydrous sodium acetate (B1210297) or triethylamine. For example, the synthesis of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide was achieved by reacting 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) with chloroacetyl chloride. This chloroacetylated intermediate can then be reacted with various nucleophiles, such as secondary amines, to generate a library of derivatives. This strategy could be applied to this compound to create a platform for diverse structural modifications.
Modifications of the Thiazole Ring System
Beyond the amino group, the thiazole scaffold itself offers opportunities for structural variation, which can be crucial for fine-tuning the molecule's biological activity and properties.
Specifically for a this compound framework, modifications at the C4 position are less common as it already bears the 2-fluorophenyl group. However, the C5 position, adjacent to the amino group, can be a target for substitution. For instance, the synthesis of 4-aryl-5-aminoalkyl-thiazole-2-amines involves the introduction of an aminoalkyl group at the C5 position, showcasing the feasibility of substitution at this site. Furthermore, the availability of starting materials like 4-(chloromethyl)-5-(4-fluorophenyl)thiazol-2-amine suggests that the C4 and C5 positions can be functionalized for further synthetic elaborations.
Design and Synthesis of Hybrid Molecules Incorporating the Thiazole Core
The concept of molecular hybridization involves the covalent linking of two or more pharmacophores to create a single hybrid molecule. This strategy has proven to be a powerful tool in drug discovery, often resulting in compounds with enhanced biological activities compared to their individual components. The thiazole scaffold, with its versatile reactivity, serves as an excellent platform for the design and synthesis of a diverse array of hybrid molecules.
The fusion of thiazole and pyrimidinone rings has led to the development of novel heterocyclic systems with significant biological potential. The synthesis of these conjugates often involves multi-step reaction sequences. For instance, novel thiazole-pyrimidine derivatives have been synthesized through the cyclization of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride (B1165640) in the initial stages of synthesis. nih.gov Subsequent multi-step reactions yield the final products. nih.gov
Another approach involves the synthesis of N-(6-substituted-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine derivatives. The key step in this synthesis is the reaction of a secondary amine with a precursor compound in anhydrous dimethyl sulfoxide (B87167) and DIPEA at elevated temperatures. mdpi.com This methodology allows for the introduction of various substituents on the pyrimidine (B1678525) ring, enabling the exploration of structure-activity relationships. mdpi.com
A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized from 3,4-dihydropyrimidinethione precursors. These precursors are prepared via a Biginelli-type reaction involving the condensation of an aldehyde, ethyl benzoylacetate, and thiourea (B124793). nih.gov The subsequent cyclization with phenacyl bromides under refluxing conditions in ethanol yields the fused thiazolo[3,2-a]pyrimidine system in a regioselective manner. nih.gov
The combination of thiazole and pyridine (B92270) moieties has been extensively explored, yielding a number of compounds with promising pharmacological activities. The synthesis of these hybrids can be achieved through various synthetic routes. One common strategy involves the reaction of 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide with different α-halogenated carbonyl compounds, such as phenacyl bromides, ethyl bromoacetate, and 3-chloropentane-2,4-dione. nih.govarabjchem.org This approach allows for the introduction of diverse substituents on the thiazole ring. nih.govarabjchem.org
Another synthetic design is based on the transformations of an "enone" fragment. For example, the Michael addition of 4-(2-mercaptoacetylamino)-benzoic acid ethyl ester to a chalcone-like precursor in the presence of a catalyst like N-methylpiperidine yields the corresponding thiazole-pyridine hybrid. nih.gov Furthermore, the reaction of the enone precursor with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazoline-thiazole-pyridine hybrids. nih.govmdpi.com
The antitumor activity of some thiazole-pyridine hybrids has been investigated against various cancer cell lines. Notably, a thiazole-pyridine hybrid demonstrated superior anti-breast cancer efficacy compared to the standard drug 5-fluorouracil, which was attributed to the presence of an electron-withdrawing chlorine atom on the pyridine ring. nih.gov
The molecular hybridization of thiazole with other five-membered aromatic heterocycles like triazole and pyrazole (B372694) has emerged as a fruitful strategy in medicinal chemistry. The synthesis of these constructs often employs multicomponent reactions or sequential reaction pathways.
For the synthesis of thiazole-triazole hybrids, a two-step procedure can be employed. This involves the addition of phenyl isothiocyanate to a hydrazide precursor to form a carbothioamide, which is then cyclized under basic conditions to yield the 1,2,4-triazole-3-thione compound. nih.gov
The synthesis of thiazolyl-pyrazole derivatives has been achieved through a one-pot condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds under neat reaction conditions. acgpubs.org This method, based on the Hantzsch-Thiazole synthesis, offers advantages such as short reaction times and high yields. acgpubs.org In this process, two heterocyclic rings, thiazole and pyrazole, are formed concurrently. acgpubs.org
Another approach to pyrazolo[5,1-b]thiazole derivatives involves the initial synthesis of a hydrazide from a dicarboxylate precursor, followed by further reactions to construct the desired fused heterocyclic system. nih.gov The reaction of a pyrazolyl-thiazolyl-thiourea derivative with various hydrazonoyl chlorides under basic conditions can afford 2-(4-(pyrazol-4-yl)thiazol-2-ylimino)-1,3,4-thiadiazole derivatives. nih.gov
The following table summarizes some of the synthesized thiazole-pyrazole hybrid derivatives and their reported yields.
| Compound ID | Starting Materials | Synthetic Method | Yield (%) | Reference |
| 6d | 3-Methyl-5-oxo-4-(2-(3,5-dimethylphenyl)hydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamide, phenyldiazenyl-containing hydrazonoyl chloride | Reaction with hydrazonoyl chloride | 71 | nih.gov |
| 4b | 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, carbonyl compound | Hantzsch-Thiazole synthesis | Not specified | acgpubs.org |
| 6 | 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, acetyl acetone | Hantzsch-Thiazole synthesis | Not specified | acgpubs.org |
The hybridization of the thiazole core with a chalcone (B49325) moiety has been a particularly successful strategy for the development of novel bioactive compounds. nih.govacs.org Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated ketone system, are known for their broad spectrum of biological activities. The combination of these two pharmacophores often leads to synergistic effects. nih.govacs.org
The synthesis of thiazole-chalcone hybrids is typically achieved through a Claisen-Schmidt condensation reaction. nih.govacs.org This involves the base-catalyzed reaction of a thiazolyl ketone with a substituted aromatic or heteroaromatic aldehyde. nih.govacs.org Various bases, such as sodium hydroxide, can be used to facilitate the condensation. nih.govacs.org
An alternative synthetic route involves the acid-catalyzed condensation of different substituted aromatic ketones with 2,4-dichlorothiazole-5-carboxaldehyde. mdpi.com This reaction is typically carried out in a mixture of glacial acetic acid and hydrochloric acid. mdpi.com
The general synthetic scheme for thiazole-chalcone hybrids is presented below:
Scheme 1: General synthesis of thiazole-chalcone hybrids via Claisen-Schmidt condensation.
The biological evaluation of these hybrids has revealed promising activities. For instance, certain thiazole-chalcone derivatives have shown moderate to excellent α-amylase inhibition and antioxidant activity. nih.gov
The following table presents data for selected thiazole-chalcone hybrids and their reported biological activities.
| Compound ID | Synthetic Approach | Biological Activity | IC₅₀ (µM) | Reference |
| 4k | Claisen-Schmidt condensation | 5-LOX Inhibition | 0.07 ± 0.02 | nih.govacs.org |
| 4n | Claisen-Schmidt condensation | 5-LOX Inhibition | 0.08 ± 0.05 | nih.govacs.org |
| 4v | Claisen-Schmidt condensation | 5-LOX Inhibition | 0.12 ± 0.04 | nih.govacs.org |
| 12 | Acid-catalyzed condensation | Antitubercular | 2.43 | mdpi.com |
| 7 | Acid-catalyzed condensation | Antitubercular | 4.41 | mdpi.com |
The synthesis of fused heterocyclic systems incorporating the thiazole ring has been a subject of considerable interest due to the diverse biological activities exhibited by these compounds. researchgate.net Thiazolo[3,2-a]pyrimidines are a prominent class of such fused systems.
A common synthetic route to thiazolo[3,2-a]pyrimidines involves the reaction of 3,4-dihydropyrimidin-2(1H)-thiones with α-haloketones, such as phenacyl bromides, in a suitable solvent like acetic acid under conventional heating. rsc.org This condensation reaction leads to the formation of the fused bicyclic system. rsc.org Multicomponent reactions (MCRs) have also been employed for the synthesis of thiazolo[3,2-a]pyrimidines, offering an efficient and convergent approach. researchgate.net
Another strategy involves the condensation of pyrimidine-2-thiones, which can be obtained through the Biginelli reaction, with substituted 2-bromo-1-phenylethanone or chloroacetic acid. researchgate.net A regioselective convergent synthesis of 2-arylidene thiazolo[3,2-a]pyrimidines has been achieved through a one-pot reaction of 6-ethylthiouracil, bromoacetic acid, anhydrous sodium acetate, acetic anhydride, acetic acid, and a suitable aldehyde. rsc.org
The synthesis of fused conjugated polymers containing imidazo[2,1-b]thiazole (B1210989) units has also been reported, highlighting the versatility of the thiazole moiety in materials science applications. rsc.org
The following table summarizes some of the synthesized fused thiazolo[3,2-a]pyrimidine derivatives and their reported biological activities.
| Compound ID | Starting Materials | Biological Activity | MIC (µg/mL) | Reference |
| 7e | Fused 3,4-dihydropyrimidin-2(1H)-thione, phenacyl bromide | Antibacterial (E. coli) | 9.375 | rsc.org |
| 8a | Fused 3,4-dihydropyrimidin-2(1H)-thione, phenacyl bromide | Antibacterial (P. aeruginosa) | 9.375 | rsc.org |
| 8c | Fused 3,4-dihydropyrimidin-2(1H)-thione, phenacyl bromide | Antibacterial (P. aeruginosa) | 9.375 | rsc.org |
| 8e | Fused 3,4-dihydropyrimidin-2(1H)-thione, phenacyl bromide | Antibacterial (P. aeruginosa) | 9.375 | rsc.org |
| 11c | Fused 3,4-dihydropyrimidin-2(1H)-thione, 3-(2-bromoacetyl)coumarin | Antioxidant | 12.36 (IC₅₀ µM) | rsc.org |
| 12a | Fused 3,4-dihydropyrimidin-2(1H)-thione, 3-(2-bromoacetyl)coumarin | Antioxidant | 11.12 (IC₅₀ µM) | rsc.org |
| 12b | Fused 3,4-dihydropyrimidin-2(1H)-thione, 3-(2-bromoacetyl)coumarin | Antioxidant | 13.88 (IC₅₀ µM) | rsc.org |
Analytical and Spectroscopic Characterization in Research
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
In the FT-IR spectrum of 4-(2-Fluorophenyl)thiazol-5-amine, characteristic absorption bands would be expected that confirm the presence of its key functional groups. The primary amine (-NH₂) group typically shows a pair of medium to weak absorption bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is usually observed around 1600 cm⁻¹.
The aromatic C-H stretching vibrations of the fluorophenyl ring would appear above 3000 cm⁻¹, while the C=C ring stretching vibrations are expected in the 1450-1600 cm⁻¹ range. The C-F bond gives rise to a strong absorption band typically found in the 1000-1300 cm⁻¹ region. The thiazole (B1198619) ring itself has characteristic ring vibrations. For instance, the C=N stretching vibration is often observed around 1630-1500 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the fingerprint region, often around 700 cm⁻¹.
Table 1: Expected FT-IR Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300-3500 | Primary Amine |
| Aromatic C-H Stretch | >3000 | Phenyl Ring |
| C=N Stretch | 1500-1630 | Thiazole Ring |
| N-H Bend | ~1600 | Primary Amine |
| C=C Stretch | 1450-1600 | Phenyl Ring |
| C-F Stretch | 1000-1300 | Fluorophenyl Group |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of this compound would provide information on the number, environment, and connectivity of protons. The amine protons (-NH₂) would likely appear as a broad singlet. The protons on the 2-fluorophenyl ring would exhibit complex splitting patterns (multiplets) in the aromatic region (typically δ 7.0-8.0 ppm) due to proton-proton and proton-fluorine coupling. The single proton on the thiazole ring (at position 2) would appear as a singlet in a region characteristic for thiazole protons.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbon atoms of the 2-fluorophenyl ring would appear in the aromatic region (δ 110-160 ppm), with the carbon directly bonded to the fluorine atom showing a large coupling constant (¹JCF). The carbons of the thiazole ring would also have characteristic chemical shifts, with the C4 and C5 carbons (bonded to the phenyl and amino groups, respectively) being significantly affected by these substituents.
Table 2: Expected ¹H and ¹³C NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | Variable (broad) | Singlet | -NH₂ |
| ¹H | ~7.0-8.0 | Multiplets | Aromatic (Fluorophenyl) |
| ¹H | Variable | Singlet | Thiazole C2-H |
| ¹³C | ~110-160 | Doublet (due to F) | Aromatic C-F |
| ¹³C | ~110-160 | Singlets/Doublets | Aromatic Carbons |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₇FN₂S), the expected exact mass is approximately 194.03 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed at a value very close to this calculated mass, confirming the molecular formula. The fragmentation pattern would show characteristic losses, such as the loss of HCN or the fragmentation of the phenyl ring, providing further structural evidence. sigmaaldrich.com
X-ray Diffraction Analysis for Solid-State Structure
For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding involving the amine group and the thiazole nitrogen. While no specific crystal structure data for this compound has been reported, analysis of related structures often reveals nearly planar conformations between the thiazole and phenyl rings. nih.gov The packing of molecules in the crystal lattice is typically governed by hydrogen bonds and π–π stacking interactions. nih.gov
Single-Crystal X-ray Diffraction for Precise Molecular Geometry
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and crystallographic parameters, which are crucial for understanding the molecule's structure and intermolecular interactions.
In another example involving a more complex thiazole derivative, ethyl (3E)-5-(4-fluorophenyl)-3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H- nih.goviucr.orgthiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate, X-ray diffraction showed a non-planar dihydropyrimidine (B8664642) ring. iucr.orgnih.gov The study detailed the various hydrogen bonds (N—H⋯N, O—H⋯O, O—H⋯F, C—H⋯O, C—H⋯F, and C—H⋯N) that create a three-dimensional network in the crystal lattice. iucr.orgnih.gov Hirshfeld surface analysis further quantified the contributions of different intermolecular contacts to the crystal packing. iucr.orgnih.gov
For the compound 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, the crystal structure was determined to be monoclinic with the space group P21/n. cardiff.ac.uk The precise cell parameters (a, b, c, β), volume (V), and other crystallographic data were reported, providing a complete picture of its solid-state structure. cardiff.ac.uk
The table below summarizes key crystallographic data for a related thiazole derivative, illustrating the type of information obtained from single-crystal X-ray diffraction studies.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 14.9517(9) |
| b (Å) | 5.4857(3) |
| c (Å) | 27.9582(17) |
| β (°) | 102.434(6) |
| V (ų) | 2239.4(2) |
| Z | 4 |
| Table 1: Crystallographic data for 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. cardiff.ac.uk |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions, researchers can identify the wavelengths at which a molecule is electronically excited. This information is valuable for understanding the electronic structure and conjugation within the compound.
For 2-aryl-4-hydroxy-5-(2′-aminophenyl)-1,3-thiazoles, which are structurally related to the target compound, the first absorption band is attributed to a π-π* HOMO-LUMO transition with charge transfer (CT) character. researchgate.net Upon deprotonation of the 4-hydroxy group, a significant bathochromic (red) shift of about 100–125 nm is observed in the absorption spectrum, indicating a change in the electronic structure of the molecule. researchgate.net
In studies of other thiazole derivatives, UV-Vis spectroscopy is used to characterize the electronic properties and confirm the formation of the desired products. The absorption spectra provide insights into how different substituents on the thiazole ring affect the electronic transitions.
Fluorescence Spectroscopy for Photophysical Properties and Aggregation Effects
Fluorescence spectroscopy is a sensitive technique used to study the photophysical properties of molecules, including their emission of light after being electronically excited. It can provide information on the fluorescence quantum yield, Stokes shift, and the influence of the molecular environment on the emission properties.
Research on 2-((4-fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT), a compound with some structural similarities, has shown interesting fluorescence behavior. nih.gov In methanol, FABT exhibits a single fluorescence band. nih.gov However, in an aqueous environment, it displays dual fluorescence, which is attributed to conformational changes in the molecule induced by aggregation effects. nih.gov This suggests that fluorescence spectroscopy can be a rapid method for analyzing conformational changes in such molecules. nih.gov
The phenomenon of aggregation-induced emission (AIE) is another area where fluorescence spectroscopy is critical. nih.gov For some molecules, fluorescence is weak in dilute solutions but becomes strong in the aggregated state. nih.govmdpi.com This is often due to the restriction of intramolecular rotations in the aggregated state, which reduces non-radiative decay pathways and enhances fluorescence emission. nih.gov Studies on various functionalized benzothiadiazole derivatives have demonstrated AIE and aggregation-induced emission enhancement (AIEE) properties. mdpi.com
The photophysical properties of thiazolo[5,4-d]thiazole (B1587360) (TTz) derivatives have also been extensively studied. rsc.orgnih.gov These materials can be tailored to fluoresce across the visible spectrum, from blue to orange-red, by modifying their molecular packing in the solid state. rsc.orgnih.gov This highlights the strong link between crystal structure and photophysical properties. rsc.orgnih.gov
The table below presents a summary of the fluorescence behavior of FABT in different solvents, illustrating the impact of the environment on its photophysical properties.
| Solvent | Fluorescence Behavior | Postulated Reason |
| Methanol | Single fluorescence band | "S" conformation |
| Water | Dual fluorescence bands | Aggregation-induced "N" conformation |
| Table 2: Fluorescence characteristics of 2-((4-fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT). nih.gov |
Chromatographic Purity Assessment in Academic Research
Chromatographic techniques are essential for assessing the purity of synthesized compounds in a research setting. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used for this purpose.
TLC is a quick and convenient method for monitoring the progress of a reaction and getting a preliminary indication of the purity of the product. For instance, the purity of synthesized N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine and related derivatives was monitored by TLC using a chloroform:toluene (7:3, v/v) mobile phase. nih.gov
HPLC provides a more quantitative assessment of purity. In the certificate of analysis for a related compound, Dabrafenib Amine Impurity, the chromatographic purity was determined to be greater than 90%, demonstrating the use of this technique for quality control in a research context. cleanchemlab.com For the synthesis of oxazolyl pyrazolopiperidines, column chromatography was used for purification, and the purity of the final compounds was likely confirmed by HPLC or a similar technique. mdpi.com
Computational and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. These methods allow for a detailed exploration of the electronic structure and related properties of 4-(2-Fluorophenyl)thiazol-5-amine.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for the computational study of molecules due to its balance of accuracy and computational cost. For thiazole (B1198619) derivatives, DFT calculations are instrumental in elucidating their structural and electronic nature. While specific DFT studies on this compound are not extensively available in the public domain, the methodologies are well-established and have been applied to closely related isomers such as 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. These studies serve as a valuable reference for understanding the expected outcomes of such computational analyses.
DFT calculations enable the prediction of a wide range of molecular and electronic properties. The optimized molecular geometry, including bond lengths and angles, can be determined with high accuracy. For thiazole derivatives, these calculations can confirm the planarity or non-planarity of the ring systems and the orientation of the substituent groups.
Electronic properties such as dipole moment, polarizability, and hyperpolarizability can also be computed. These properties are essential for understanding the molecule's interaction with electric fields and its potential applications in nonlinear optics. For instance, in a study of a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to determine these properties, providing insights into its electronic behavior. nih.govresearchgate.net
Table 1: Predicted Molecular Properties (Illustrative for a Thiazole Derivative)
| Property | Predicted Value | Unit |
| Dipole Moment (µ) | Data not available | Debye |
| Mean Polarizability (α) | Data not available | a.u. |
| First-order Hyperpolarizability (β) | Data not available | a.u. |
The reactivity of a molecule can be analyzed through various descriptors derived from DFT calculations. These include global reactivity descriptors like chemical hardness, softness, and electronegativity, which provide a general measure of the molecule's stability and reactivity.
Natural Bond Orbital (NBO) analysis is another powerful technique used to study bonding characteristics. It provides information about charge distribution, hybridization, and delocalization of electron density within the molecule. For thiazole systems, NBO analysis can reveal the nature of the bonds within the thiazole ring and between the ring and its substituents, as well as intramolecular interactions like hydrogen bonding. nih.govresearchgate.net
DFT calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of a molecule. By comparing the theoretical spectrum with experimental data, a detailed assignment of the vibrational modes can be achieved. This is valuable for confirming the molecular structure and understanding the dynamics of the molecule. For example, theoretical studies on 2-amino-5-phenyl-1,3,4-thiadiazole have shown excellent agreement between calculated and observed vibrational frequencies. nih.gov
Similarly, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are possible. rsc.org These calculations, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the interpretation of experimental NMR spectra and the structural elucidation of complex molecules. researchgate.net Studies on aminophenyl benzothiazoles have demonstrated the utility of DFT in calculating NMR chemical shifts and understanding the effects of substitution on the electronic environment of the nuclei. uq.edu.au
Table 2: Theoretical vs. Experimental Vibrational Frequencies (Illustrative)
| Vibrational Mode | Experimental (cm⁻¹) | Theoretical (cm⁻¹) | Assignment |
| N-H stretch | Data not available | Data not available | Amine group |
| C=N stretch | Data not available | Data not available | Thiazole ring |
| C-F stretch | Data not available | Data not available | Fluorophenyl group |
Table 3: Theoretical vs. Experimental NMR Chemical Shifts (Illustrative)
| Nucleus | Experimental (ppm) | Theoretical (ppm) |
| ¹H (Amine) | Data not available | Data not available |
| ¹³C (Thiazole C4) | Data not available | Data not available |
| ¹³C (Fluorophenyl C2) | Data not available | Data not available |
Frontier Molecular Orbital (FMO) analysis is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.
The distribution of the HOMO and LUMO across the molecule can identify the regions most likely to be involved in chemical reactions. In thiazole derivatives, the HOMO is often located on the electron-rich parts of the molecule, such as the amine group and the thiazole ring, while the LUMO may be distributed over the aromatic systems. researchgate.net
Table 4: Frontier Molecular Orbital Properties (Illustrative for a Thiazole Derivative)
| Property | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For molecules like this compound, the MEP map would likely show negative potential around the nitrogen atom of the thiazole ring and the amine group, as well as the fluorine atom, making these sites potential centers for electrophilic interaction. The hydrogen atoms of the amine group would exhibit positive potential. researchgate.netnih.gov Such maps are instrumental in understanding intermolecular interactions, including hydrogen bonding and docking with biological macromolecules. nih.gov
Global Reactivity Descriptors
Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are instrumental in quantifying the chemical reactivity and stability of a molecule. For a compound such as this compound, these descriptors are calculated to predict its behavior in chemical reactions. Key descriptors include chemical hardness (η), electronic chemical potential (μ), and global electrophilicity index (ω).
Chemical Hardness (η) : This descriptor measures the molecule's resistance to change in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity.
Electronic Chemical Potential (μ) : This indicates the escaping tendency of electrons from an equilibrium system. It is related to the molecule's electronegativity.
Global Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character.
These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Table 1: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | E_HOMO | - | -6.5 |
| LUMO Energy | E_LUMO | - | -1.8 |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.7 |
| Electronic Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -4.15 |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.35 |
| Global Electrophilicity Index | ω | μ² / (2η) | 3.66 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method used to study the excited states of molecules and predict their electronic absorption spectra. For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λ_max), oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π* or n→π*). This information is vital for understanding the compound's photophysical properties and how it interacts with light. The calculations can reveal how the fluoro and amino substituents on the phenyl and thiazole rings, respectively, influence the electronic structure and absorption characteristics.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of this compound and its interactions with biological macromolecules.
Molecular Docking Studies for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). In the context of this compound, docking studies are performed to explore its potential to bind to the active sites of various protein targets. These studies can identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the protein. The results, often expressed as a docking score or binding energy, help in prioritizing compounds for further experimental testing in drug discovery pipelines.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecular system. For this compound, MD simulations can be used to study its conformational flexibility and the stability of its complexes with protein targets identified through docking. By simulating the motion of atoms over time, MD can assess the stability of binding poses, calculate binding free energies, and analyze the dynamics of the ligand-protein complex, offering a more realistic view of the binding event than static docking models.
Hirshfeld Surface Analysis for Intermolecular Forces
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. By partitioning the crystal electron density into molecular fragments, it generates a surface that provides a graphical representation of these interactions. For this compound, this analysis can identify the types and relative contributions of different intermolecular contacts, such as hydrogen bonds (N-H···N, C-H···F) and π-π stacking interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these contacts, which govern the crystal packing and physical properties of the solid state. While specific studies on this exact molecule are not widely published, analysis of similar structures reveals that H···H, C···H/H···C, and O···H/H···O contacts often dominate the crystal packing.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and optimization efforts. In the context of this compound and its analogs, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities.
These studies typically involve the generation of a dataset of molecules with known activities, the calculation of a wide range of molecular descriptors (e.g., topological, electronic, and physicochemical), and the application of statistical methods to build and validate a predictive model. imist.maresearchgate.net
Research Findings from QSAR Studies on Thiazole Derivatives:
Several QSAR studies have been conducted on aminothiazole and other thiazole derivatives, providing valuable insights that can be extrapolated to understand the structure-activity landscape of this compound. These studies have explored their potential as anticancer agents, anti-inflammatory drugs, and inhibitors of various enzymes. tandfonline.comlaccei.org
One study focused on aminothiazole derivatives as Aurora A kinase inhibitors. nih.gov Using a genetic algorithm combined with multiple linear regression (MLR), a 2D-QSAR model was developed that showed a squared correlation coefficient (R²) of 0.828. nih.gov Furthermore, 3D-QSAR models using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) yielded even better statistical results, with r² values of 0.977 and 0.960, respectively. nih.gov These models were validated with a test set, demonstrating good predictive power. nih.gov The 3D contour maps from this study suggested that modifications to the aniline (B41778) group, considering electrostatic, hydrophobic, and hydrogen bond properties, could significantly impact inhibitory activity. nih.gov
Another QSAR investigation on 2-aminothiazole (B372263) derivatives as Hec1/Nek2 inhibitors for anticancer activity resulted in a significant three-descriptor model. tandfonline.comtandfonline.com The descriptors identified as crucial for inhibitory activity were Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and the total molecular surface area (RPSA). tandfonline.comnih.gov This model exhibited strong statistical parameters, including a high correlation coefficient and good predictive ability on an external test set. tandfonline.com
A 2D-QSAR study on thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors for anti-inflammatory applications also yielded a predictive model. laccei.org This model, built using multiple linear regression, identified several descriptors related to autocorrelation and molecular shape as being influential on the inhibitory activity. laccei.org
Furthermore, QSAR studies on thiazole derivatives as PIN1 inhibitors have been performed using various statistical methods, including principal component analysis, multiple linear regression, partial least squares, and artificial neural networks. imist.maresearchgate.net The MLR model showed satisfactory performance with four descriptors: molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and another descriptor denoted as J. imist.maresearchgate.net An artificial neural network model demonstrated even better predictive performance. imist.maresearchgate.net
The collective findings from these QSAR studies on related thiazole compounds provide a framework for the rational design of novel this compound analogs with potentially enhanced biological activities. The identified important descriptors and the generated models can guide synthetic efforts by prioritizing modifications that are predicted to be beneficial.
Interactive Data Tables of QSAR Model Statistics:
Table 1: Statistical Parameters of QSAR Models for Thiazole Derivatives
| Study Focus | Model Type | R² (Correlation Coefficient) | Q² (Cross-validated R²) | r²pred (Test Set Prediction) | Key Descriptors | Reference |
| Aurora A Kinase Inhibitors | 2D-QSAR (MLR) | 0.828 | 0.771 | - | Not specified | nih.gov |
| Aurora A Kinase Inhibitors | 3D-QSAR (CoMFA) | 0.977 | 0.695 | 0.788 | Steric and Electrostatic Fields | nih.gov |
| Aurora A Kinase Inhibitors | 3D-QSAR (CoMSIA) | 0.960 | 0.698 | 0.798 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | nih.gov |
| Hec1/Nek2 Inhibitors | 2D-QSAR | 0.8436 | 0.7965 (LOO) | 0.6308 | ATSC1i, MATS8c, RPSA | tandfonline.comtandfonline.com |
| 5-Lipoxygenase Inhibitors | 2D-QSAR (MLR) | 0.626 | - | 0.621 | AATSC4c, AATSC8c, AATSC1p, GATS5s, VE2_Dzp, SaaS, maxHBa, JGI4, ATSC8p | laccei.org |
| PIN1 Inhibitors | 2D-QSAR (MLR) | 0.76 | 0.63 | 0.78 | MR, LogP, ELUMO, J | imist.maresearchgate.net |
| PIN1 Inhibitors | ANN | 0.98 | 0.99 | 0.98 | Not specified | imist.maresearchgate.net |
Biological Activity and Molecular Mechanisms Preclinical Research
Antimicrobial Research Applications
Thiazole-containing compounds have emerged as a significant area of interest in the quest for new antimicrobial agents. Their structural versatility allows for the synthesis of a wide array of derivatives with promising activities against various microbial pathogens.
The antibacterial potential of thiazole (B1198619) derivatives has been extensively studied, revealing activity against both Gram-positive and Gram-negative bacteria. These studies often involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Thiazole derivatives have demonstrated notable efficacy against Gram-positive bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). A study on 2,5-disubstituted thiazole compounds identified a lead compound with potent antimicrobial activity against MRSA. nih.gov Further analysis of this series revealed that modifications at the C2 position of the thiazole ring significantly influenced the rate of bacterial killing, even among compounds with similar MIC values. nih.gov For instance, compounds 1 and 5 in the study eradicated MRSA growth within 4 hours, while compound 25 required 10 hours to achieve the same effect. nih.gov
Another research effort synthesized a library of thiazole derivatives and found that several exhibited significant antibacterial activity against drug-resistant Gram-positive bacterial strains, with MIC values as low as 1 µg/mL. digitellinc.com The lead compound, 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol, showed a strong bactericidal effect and was effective against MRSA. digitellinc.comdigitellinc.com
The substitution pattern on the thiazole ring plays a crucial role in the antibacterial activity. For example, a series of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives were synthesized and tested against S. aureus. nih.gov The results indicated that the nature of the substituent on the phenyl ring influenced the antibacterial potency. nih.gov Similarly, novel thiazole derivatives bearing a 4-fluorophenyl moiety demonstrated high bactericidal activity against S. aureus, including Methicillin-sensitive S. aureus (MSSA), MRSA, and Vancomycin-resistant S. aureus (VRSA). mdpi.com
The efficacy of thiazole derivatives extends to Gram-negative bacteria. A series of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives were evaluated for their in vitro antibacterial activity against several Gram-negative bacteria, including Escherichia coli. nih.govnih.gov The study found that derivatives with a 4-nitrophenyl thiazole-2-amino group showed significant antibacterial activity. nih.gov
Research on other thiazole-containing compounds has also shown promise. For instance, some non-proteinogenic amino acids containing thiazole residues displayed substantial in vitro antibacterial activity against various Gram-negative bacteria, including E. coli. nih.gov Furthermore, certain plant-derived essential oils have demonstrated in vitro antibacterial properties against Aeromonas hydrophila, a significant pathogen in aquaculture. nih.gov
A significant mechanism of bacterial resistance to antibiotics is the active efflux of drugs from the bacterial cell, mediated by efflux pumps. nih.gov Some thiazole derivatives have been investigated for their ability to modulate these efflux pumps, potentially restoring the efficacy of existing antibiotics. The inhibition of efflux pumps is a promising strategy to combat multidrug resistance in bacteria. nih.gov While specific studies on 4-(2-Fluorophenyl)thiazol-5-amine are limited, the broader class of thiazole derivatives has been a focus of research in this area. The development of efflux pump inhibitors (EPIs) is crucial for overcoming infectious diseases caused by multidrug-resistant bacteria. nih.gov
In addition to their antibacterial properties, thiazole derivatives have been explored for their potential as antifungal agents. These investigations have targeted a range of fungal pathogens responsible for human infections.
Several studies have highlighted the antifungal activity of thiazole derivatives against clinically relevant fungi. For example, a series of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles were synthesized, and some compounds exhibited good antifungal activity. nih.gov Another study focusing on 4-thiazol-2-yl-5-aminopyrazoles and 4-aminopyrazolo[3,4-c]isothiazoles found that the latter were effective in controlling most of the examined fungi. nih.gov
Specifically against Candida species, a new antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), demonstrated high-efficiency and broad-spectrum activity, with a minimum inhibitory concentration against C. albicans as low as 0.0625 μg/ml. frontiersin.org This compound was also found to inhibit the formation of biofilms, a key virulence factor for C. albicans. frontiersin.org Similarly, the synthesis of 2-Amino-4,5-diarylthiazole derivatives led to the identification of a compound with anti-Candida albicans activity comparable to the standard antifungal drug fluconazole. nih.gov
Research on 2-amino-4-(4-chlorophenyl) thiazole derivatives also revealed distinguished antifungal activity against Candida albicans and Candida glabrata. uobaghdad.edu.iqresearchgate.net
Antitubercular Efficacy Research
The thiazole nucleus, a core component of this compound, is a recognized scaffold in the development of new antitubercular agents. The global threat of drug-resistant Mycobacterium tuberculosis strains necessitates the discovery of novel compounds capable of overcoming existing resistance mechanisms.
The 2-aminothiazole (B372263) moiety is a key feature in scaffolds identified through whole-cell screening against Mycobacterium tuberculosis. nih.gov Research has demonstrated that while the central thiazole and other parts of the molecule can be intolerant to modification, the amino group offers a position for structural changes that can significantly enhance antitubercular potency. nih.gov
While specific minimum inhibitory concentration (MIC) data for this compound is not prominently detailed in isolation, studies on structurally related compounds underscore the potential of this chemical class. For instance, a triazole derivative, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, which also features a fluorophenyl group, has demonstrated promising activity, inhibiting the growth of the H37Rv and multidrug-resistant (MDR) strains of M. tuberculosis at MICs of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com Another study on 2-aminothiazole derivatives identified a compound, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, with a potent MIC of 0.024 μM against M. tuberculosis. nih.gov These findings highlight the value of the aminothiazole scaffold in designing new antitubercular agents. nih.govmdpi.com
Anticancer Research Applications
The this compound structure is a cornerstone for designing novel molecules with potential applications in cancer therapy. Its derivatives have been synthesized and evaluated for their ability to kill cancer cells and interfere with pathways essential for tumor growth and survival.
The cytotoxic effects of compounds derived from the thiazole scaffold have been assessed across various human cancer cell lines. These in vitro studies are crucial for initial screening and determining the potency of new chemical entities. The half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit cell proliferation by 50%, is a standard metric for this evaluation.
Research into 1,3-thiazole derivatives has shown significant cytotoxic activity. For example, a derivative of 5-(2-Chlorophenyl)thiazol-2-amine was found to be the most potent against the MCF-7 breast cancer cell line, with an IC50 value of 0.2±0.01 µM. nih.gov The table below presents representative data on the cytotoxicity of various compounds containing related structural motifs against common cancer cell lines, illustrating the therapeutic potential of this chemical class.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Citation |
| Thiazole-phthalimide derivative | MCF-7 | 0.2 | nih.gov |
| Benzimidazole derivative | A549 | 15.80 | jksus.org |
| Benzimidazole derivative | HepG2 | 15.58 | jksus.org |
| Phosphomolybdate hybrid | A549 | 25.17 | rsc.org |
| Phosphomolybdate hybrid | MCF-7 | 32.11 | rsc.org |
To move beyond preliminary cytotoxicity, research has focused on elucidating the specific molecular mechanisms by which these compounds exert their anticancer effects. Key areas of investigation include the inhibition of critical cellular enzymes and the induction of programmed cell death.
Protein kinases are crucial regulators of cell cycle progression and signaling, and their dysregulation is a hallmark of cancer. Thiazole-containing compounds have been identified as potent kinase inhibitors. Specifically, derivatives of 4-(thiazol-5-yl)pyrimidine have been developed as highly active inhibitors of Cyclin-Dependent Kinase 9 (CDK9). nih.gov CDK9 plays a vital role in regulating transcription, and its inhibition can selectively kill cancer cells that depend on high levels of anti-apoptotic proteins for survival. nih.gov
One of the most selective compounds from a studied series, a 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivative, inhibits CDK9 with an IC50 of 7 nM and demonstrates over 80-fold selectivity for CDK9 compared to CDK2. nih.gov The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold has also yielded potent inhibitors of CDK2, with some derivatives achieving inhibitory constants (Ki) in the low nanomolar range. nih.gov This demonstrates that the thiazole core is a versatile scaffold for developing specific and potent kinase inhibitors.
Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. The cytotoxic activity of thiazole derivatives has been linked to their ability to trigger this process. Studies have shown that the anticancer effects of certain 1,3-thiazole derivatives are likely related to apoptosis, as evidenced by DNA fragmentation and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Further analysis indicated that these compounds induce apoptosis via the intrinsic pathway. nih.gov
The intrinsic pathway is often initiated at the mitochondria. Investigations into 2-arylaminothiazol-4(5H)-one derivatives, which share the aminothiazole core, confirmed their ability to reduce mitochondrial membrane potential, a critical early event in this apoptotic pathway. nih.gov The inhibition of survival signals, such as through CDK9 inhibition, also serves to reinstate apoptosis in cancer cells, linking the kinase inhibition activity of this compound class directly to the induction of programmed cell death. nih.gov
Compound and Cell Line Names
| Name |
| This compound |
| Mycobacterium tuberculosis |
| HeLa |
| A549 |
| MCF-7 |
| HepG2 |
| CDK9 |
| CDK1 |
| CDK2 |
| c-Met |
| CLK1 |
| PI3Kα |
| Caspase-3 |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol |
| 5-(2-Chlorophenyl)thiazol-2-amine |
Other Pharmacological Explorations
Antioxidant Potential Investigations
Thiazole derivatives, particularly those with specific substitutions, have been a subject of interest for their antioxidant properties. Research into compounds structurally related to this compound indicates that the presence of a fluorophenyl group on the thiazole ring can contribute significantly to its ability to neutralize free radicals.
| Compound | DPPH Radical Scavenging Activity (%) |
|---|---|
| Thiazole with 4-fluorophenyl substituent (6b) | 83.63 |
| Thiazole with 4-phenyl substituent (6a) | 52.04 |
| Butylated Hydroxytoluene (BHT) (Standard) | 45.14 |
Antiviral Mechanism Studies
The thiazole nucleus is a key structural motif in various compounds investigated for antiviral properties. Research on derivatives containing a fluorophenyl group highlights its potential role in conferring activity against a range of viruses.
One study on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides identified a derivative containing a 2-fluorophenyl group (compound 7f) that exhibited notable inhibitory activity against the Tobacco Mosaic Virus (TMV). mdpi.comresearchgate.net Further research into benzothiazolyl-pyridine hybrids found that compounds containing fluorine atoms demonstrated significant activity against both the H5N1 avian influenza virus and SARS-CoV-2. acs.org The mechanism of action for these hybrids was found to be virucidal, and they also exhibited inhibitory activity against the CoV-3CL protease, an essential enzyme for viral replication. acs.org
Additionally, studies on other 4-substituted-2-thiazole amides have identified potent inhibitors of the Chikungunya virus (CHIKV). nih.gov The mechanism for these related compounds was found to be the inhibition of alphavirus replication by specifically blocking the translation of subgenomic viral RNA and the subsequent synthesis of viral structural proteins. nih.gov
Renin Inhibitory Activity
The 2-aminothiazole scaffold has been identified as a crucial component in the design of potent enzyme inhibitors, including those targeting renin. The renin-angiotensin system is a key regulator of blood pressure, making renin a significant therapeutic target.
A series of renin inhibitors was developed incorporating a 2-amino-4-thiazolyl moiety at the P2 position of the molecule. nih.gov These compounds were found to be potent inhibitors of monkey renin in vitro. nih.gov A key finding was their selectivity; they only weakly inhibited the closely related aspartic proteinase, bovine cathepsin D. nih.gov Several compounds from this series demonstrated oral activity, effectively lowering blood pressure in high-renin normotensive monkeys. nih.gov One particular compound from this class was advanced for further evaluation based on its superior efficacy and duration of action in preclinical models. nih.gov These findings underscore the importance of the 2-aminothiazole structure for achieving potent and selective renin inhibition. nih.gov
Dopamine (B1211576) Receptor Agonism Studies
Investigations into the neurological activity of aminothiazole derivatives have explored their interactions with dopamine receptors, which are critical targets in the central nervous system. Dopamine receptors are classified into D1-like and D2-like families, which are involved in movement, reward, and cognition. nih.gov
A study of a compound structurally related to this compound, specifically (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-yl] thiazole (NRA0045), assessed its activity at the dopamine D4 receptor. researchgate.net Contrary to agonism, the research demonstrated that NRA0045 acts as a competitive antagonist at D4 receptors. researchgate.net Using a [35S]GTPγS binding assay, researchers found that the D4 receptor agonist quinpirole (B1680403) increased binding in a dose-dependent manner. researchgate.net NRA0045 was shown to attenuate this quinpirole-stimulated binding, shifting the dose-response curve to the right in a parallel fashion without affecting the maximum binding level. researchgate.net This pattern is characteristic of competitive antagonism, indicating that NRA0045 directly competes with agonists for the same binding site on the D4 receptor. researchgate.net
Tankyrase Inhibition Research
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a role in signaling pathways implicated in cancer, such as the WNT/β-catenin pathway. nih.govnih.gov Consequently, tankyrase inhibitors are being explored as potential anticancer agents. mdpi.com
While not based on a thiazole core, research into 1,2,4-triazole-based tankyrase inhibitors has utilized the 2-fluorophenyl group as a key structural element. nih.gov In a study aimed at developing potent tankyrase inhibitors, several compounds were synthesized where a 2-fluorophenyl group was attached to the 4-position of the 1,2,4-triazole (B32235) ring. nih.gov These compounds were part of a structure-activity relationship (SAR) analysis to optimize the lead compound's potency and pharmacokinetic properties. nih.gov The inclusion of the 2-fluorophenyl moiety was a deliberate design choice in the exploration of the chemical space around the triazole scaffold to enhance interaction with the target enzymes, TNKS1 and TNKS2. nih.gov
DNase I Inhibition
Deoxyribonuclease I (DNase I) is an endonuclease involved in the degradation of DNA during apoptosis. researchgate.net Its inhibition is considered a potential mechanism for protecting cells from premature DNA damage and degradation. researchgate.netnih.gov
Studies on a library of 4-phenylthiazol-2-amine derivatives have demonstrated their potential as DNase I inhibitors. researchgate.netdoi.org Specifically, a series of 4-(4-chlorophenyl)thiazol-2-amines, which are close structural analogs of the fluorinated compound, were evaluated for their in vitro inhibitory properties against bovine pancreatic DNase I. doi.org Several of these compounds were identified as potent inhibitors, with the most active displaying an IC50 value of 79.79 µM. doi.org This was nearly five times more potent than the reference compound, crystal violet (IC50 ≈ 346 µM). researchgate.netdoi.org Molecular modeling suggested that these thiazole derivatives interact with key catalytic residues of the DNase I enzyme. researchgate.net Due to the role of DNase I in neuroinflammation, these compounds have been proposed as promising scaffolds for developing neuroprotective drugs. researchgate.netdoi.org
| Compound | DNase I Inhibition IC50 (µM) |
|---|---|
| 4-(4-chlorophenyl)thiazol-2-amine derivative (19) | 79.79 |
| 4-(4-chlorophenyl)thiazol-2-amine derivative (18) | <100 |
| 4-(4-chlorophenyl)thiazol-2-amine derivative (20) | <100 |
| Crystal Violet (Reference) | ~346 |
Nematicidal and Molluscicidal Activity
The thiazole scaffold has also been explored for its potential applications in agriculture and pest control. Plant-parasitic nematodes and certain mollusk species can cause significant crop damage and act as intermediate hosts for diseases like schistosomiasis. nyxxb.cnmdpi.com
Research into novel amide derivatives has shown that compounds containing a thiazole or benzothiazole (B30560) ring can exhibit significant nematicidal activity. nyxxb.cn In one study, a compound with a benzothiazole ring (B10) showed excellent activity against the nematode Meloidogyne incognita. nyxxb.cn Another compound containing a thiophene (B33073) ring, which is structurally related to thiazole, was also highly active. nyxxb.cn
Furthermore, various heterocyclic compounds, including those with pyrazole (B372694) and thiazole structures, have been tested for their molluscicidal activity against Biomphalaria alexandrina snails, an intermediate host for schistosomiasis. nih.gov Studies on other heterocyclic systems like 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives have also shown promising molluscicidal effects against different developmental stages of Biomphalaria glabrata. mdpi.comnih.gov These findings suggest that the thiazole ring system is a promising structural basis for the development of new nematicidal and molluscicidal agents.
Systematic Analysis of Substituent Effects on Biological Activity
A detailed examination of the substituents on the this compound scaffold reveals critical insights into the molecular features that govern its biological effects.
The position of the fluorine atom on the phenyl ring significantly influences the electronic properties and, consequently, the biological activity of the molecule. The fluorine atom at the ortho position, as in this compound, exerts a strong inductive electron-withdrawing effect (-I effect) due to its high electronegativity. This effect can alter the electron density of the phenyl ring, influencing its interaction with biological targets. While fluorine is a deactivating group in the context of electrophilic aromatic substitution, it can also act as a weak π-donor through resonance (+M effect) by donating one of its lone pairs to the aromatic system. The balance between these opposing electronic effects is a key determinant of the molecule's reactivity and binding affinity. csbsju.edu
In some cases, the introduction of a fluorine atom at the ortho position of a phenyl ring has been shown to enhance the potency of thiazole derivatives. For instance, in a series of phenylthiazole derivatives, the ortho-fluoro substituted compound displayed more potent antifungal activity compared to its chloro and bromo counterparts. nih.gov This suggests that the specific electronic and steric properties of the ortho-fluoro substituent can be advantageous for biological activity. The small size of the fluorine atom allows it to be well-tolerated in many binding pockets, and its ability to form hydrogen bonds can further contribute to ligand-target interactions. The presence of a fluorine atom can also block metabolic pathways, such as oxidation by cytochrome P450 enzymes, thereby improving the metabolic stability of the compound. nih.gov
The electronic contributions of the fluorine atom can be summarized in the following table:
| Electronic Effect | Description | Impact on Phenyl Ring |
|---|---|---|
| Inductive Effect (-I) | Strongly electron-withdrawing due to high electronegativity. | Decreases electron density. |
| Mesomeric/Resonance Effect (+M) | Weakly electron-donating through lone pair delocalization. | Increases electron density at ortho and para positions. |
Role of the Aminothiazole Subgroup in Ligand-Target Binding
The aminothiazole moiety is a critical pharmacophore in a wide range of biologically active compounds, particularly as kinase inhibitors. acs.orgnih.govnih.gov This subgroup plays a pivotal role in establishing key interactions with the target protein, thereby anchoring the ligand in the binding site. The nitrogen atoms of the thiazole ring and the amino group can act as both hydrogen bond donors and acceptors, forming crucial hydrogen bonds with amino acid residues in the active site of enzymes like kinases. acs.orgnih.gov
For example, in the context of kinase inhibition, the 2-aminothiazole scaffold has been identified as a novel template for Src family kinase inhibitors. acs.orgnih.govnih.gov Molecular modeling and crystal structures have revealed that the aminothiazole core can form key hydrogen-bond interactions within the ATP-binding site of kinases. acs.orgnih.govnih.gov Beyond hydrogen bonding, the aminothiazole ring can also participate in hydrophobic and van der Waals interactions, further stabilizing the ligand-receptor complex. acs.org The planarity of the thiazole ring allows for favorable π-π stacking interactions with aromatic amino acid residues in the binding pocket. nih.gov The ability of the aminothiazole subgroup to engage in multiple types of interactions makes it a versatile and effective component for achieving high binding affinity and specificity. globalresearchonline.net
Key interactions involving the aminothiazole subgroup are highlighted below:
| Interaction Type | Participating Atoms/Groups | Role in Binding |
|---|---|---|
| Hydrogen Bonding | Thiazole ring nitrogen, amino group nitrogen and hydrogens | Anchoring the ligand in the binding site. |
| Hydrophobic Interactions | Thiazole ring | Stabilizing the ligand-receptor complex. |
| π-π Stacking | Thiazole ring | Interaction with aromatic amino acid residues. |
Influence of Aryl and Heteroaryl Substitutions on Potency and Selectivity
The nature and position of aryl and heteroaryl substitutions on the thiazole ring are critical determinants of a compound's potency and selectivity. Modifications at these positions can modulate the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing its interaction with the target protein.
The introduction of heteroaryl rings can also significantly affect potency and selectivity. For example, replacing a phenyl ring with a pyridine (B92270) ring can introduce additional hydrogen bond acceptors and alter the compound's polarity, potentially leading to improved interactions with the target and a more favorable pharmacokinetic profile. nih.gov The choice of the heteroaryl ring and its point of attachment to the thiazole core can fine-tune the compound's properties to achieve the desired biological effect. The use of molecular hybridization, which combines two or more pharmacophores in a single molecule, is a common strategy to enhance the activity profile and reduce side effects. nih.gov
The following table summarizes the influence of different substitutions on the biological activity of thiazole derivatives:
| Substitution Type | Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| Electron-withdrawing group (e.g., Nitro) | para-position of phenyl ring | Increased overall antibacterial and antifungal activity. | nih.gov |
| Electron-withdrawing group | meta-position of benzene ring | Enhanced antibacterial activity. | nih.gov |
| Ortho-fluoro group | ortho-position of benzene ring | Enhanced antifungal activity. | nih.gov |
| Aryl vs. Hetaryl substitution | - | Aryl substitution induced better activity compared to hetaryl substitution in some series. | nih.gov |
SAR for Specific Biological Targets (e.g., Kinases, Enzymes)
The SAR of this compound derivatives has been extensively studied against various biological targets, particularly kinases and enzymes, which are often implicated in diseases such as cancer.
For instance, 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases , which are key regulators of mitosis. SAR studies have revealed that substitutions at various positions of the aminothiazole core can significantly impact their inhibitory activity. acs.orgnih.gov Similarly, aryl 2-aminothiazoles have been discovered as a novel class of non-ATP-competitive inhibitors of protein kinase CK2 , a constitutively active kinase involved in cell proliferation and survival. nih.gov In these compounds, the hydrophobic moiety at the thiazolyl-4 position plays a crucial role in binding to an allosteric pocket of the kinase. nih.gov
In the context of c-Met kinase inhibitors , thiazole carboxamide derivatives have shown promising activity. SAR studies indicated that the relative position of the heteroatom in the thiazole ring influences potency, with C3-based derivatives exhibiting higher potency than C4-derived analogues. tandfonline.com Furthermore, the presence of a 4-fluoro substituent on the phenyl ring was found to be critical for the biological activity of certain B-RAF kinase inhibitors. nih.gov
The following table presents a summary of SAR findings for aminothiazole derivatives against specific kinases:
| Target Kinase | Key SAR Findings | Reference |
|---|---|---|
| Aurora Kinases | Substitutions on the aminothiazole core are critical for inhibitory activity. | acs.orgnih.gov |
| Protein Kinase CK2 | Hydrophobic moiety at the thiazolyl-4 position is important for allosteric binding. | nih.gov |
| c-Met Kinase | The position of the heteroatom in the thiazole ring affects potency (C3 > C4). | tandfonline.com |
| B-RAF Kinase | A 4-fluoro substituent on the phenyl ring is crucial for activity. | nih.gov |
Strategies for Enhancing Potency and Selectivity of Thiazole Derivatives
Several strategies are employed to enhance the potency and selectivity of thiazole derivatives. One common approach is molecular hybridization , which involves combining the thiazole scaffold with other known pharmacophores to create hybrid molecules with improved biological activity. nih.govdergipark.org.tr This strategy aims to leverage the beneficial properties of each component to achieve a synergistic effect.
Another key strategy is the introduction of specific functional groups at various positions of the thiazole ring and its substituents. For example, the incorporation of a primary carboxamide group on the thiazole ring has been shown to significantly improve the potency of GSK-3β inhibitors. nih.gov Similarly, modifying the linker between the thiazole core and other parts of the molecule can optimize the compound's conformation for better binding to the target. acs.org
Systematic variation of substituents on the aryl and heteroaryl rings is also a fundamental approach. This allows for the fine-tuning of electronic and steric properties to maximize interactions with the target and minimize off-target effects. nih.govnih.gov For instance, exploring different halogen substitutions or the placement of methyl or methoxy groups can lead to significant improvements in potency and selectivity. acs.org The use of computational methods, such as molecular docking and QSAR studies, can guide the design of new derivatives with enhanced properties. acs.org
Modulating Pharmacokinetic Properties through Structural Modifications
Structural modifications of thiazole derivatives are crucial for optimizing their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). ijnrd.org Poor ADME properties are a common reason for the failure of drug candidates in clinical trials.
Fluorination is a widely used strategy to improve the metabolic stability and membrane permeability of drug candidates. nih.govacs.org The strong carbon-fluorine bond is resistant to metabolic cleavage, and the introduction of fluorine can block sites of metabolism. nih.gov A strategically placed fluorine atom can also improve permeability and oral bioavailability without negatively impacting target potency. nih.gov
The introduction or modification of polar functional groups can be used to modulate solubility and permeability. For example, the incorporation of a morpholine group has been shown to improve the oral bioavailability of a thiazole derivative. acs.org
Prodrug strategies are another effective way to enhance the pharmacokinetic profile of a compound. nih.gov A prodrug is an inactive or less active precursor that is converted to the active drug in the body. This approach can be used to improve solubility, increase oral absorption, and prolong the duration of action. For thiazole derivatives, prodrugs can be designed by modifying functional groups such as carboxylic acids or amines to create esters or amides that are cleaved in vivo to release the active compound. nih.gov
The following table outlines some strategies for modulating the pharmacokinetic properties of thiazole derivatives:
| Strategy | Structural Modification | Impact on Pharmacokinetic Properties | Reference |
|---|---|---|---|
| Fluorination | Introduction of fluorine atoms | Improved metabolic stability, permeability, and oral bioavailability. | nih.govnih.govacs.orgnih.gov |
| Polar Group Modification | Introduction of groups like morpholine | Improved solubility and oral bioavailability. | acs.org |
| Prodrug Approach | Ester or amide formation | Enhanced solubility, absorption, and duration of action. | nih.gov |
An in-depth analysis of the chemical compound this compound reveals its significance within the broader context of medicinal chemistry and drug discovery. This article explores the structure-activity relationship studies, lead optimization, and innovative design approaches centered around this and related thiazole scaffolds.
Q & A
What are the common synthetic routes for preparing 4-(2-Fluorophenyl)thiazol-5-amine, and how can reaction conditions be optimized for high yield?
Basic Research Question
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, fluorophenyl-containing thiazoles can be synthesized via cyclization of thiourea precursors or coupling of fluorophenyl halides with thiazole intermediates. A key strategy is using microwave-assisted synthesis to enhance reaction efficiency, as demonstrated for analogous fluorobenzyl-triazole derivatives (e.g., reduced reaction times from hours to minutes and improved yields by ~20%) .
Optimization Parameters:
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 6–12 hours | 20–40 minutes |
| Yield | 60–75% | 80–95% |
| Base Catalyst | K₂CO₃ or NaOH | Same, with reduced amount |
| Reference: |
How can researchers resolve contradictions in spectral data (e.g., NMR, X-ray) when characterizing this compound?
Advanced Research Question
Methodological Answer:
Contradictions in spectral data often arise from conformational flexibility or intermolecular interactions. For fluorinated compounds, 19F-1H HOESY NMR and X-ray crystallography are critical. For example, in fluorophenyl coumarins, coupling constants (JFH = 2.6 Hz) and 2D HOESY confirmed through-space F···H interactions, while X-ray data validated the preferred conformation .
Key Steps:
Perform variable-temperature NMR to assess dynamic effects.
Use DFT calculations to predict stable conformers and compare with experimental data (RMSD < 9 ppm for 13C shifts) .
Validate with single-crystal X-ray diffraction to resolve ambiguities in substituent orientation .
What computational methods predict the electronic properties and reactivity of this compound?
Advanced Research Question
Methodological Answer:
Density Functional Theory (DFT) is widely used to model electronic properties. For fluorinated heterocycles, B3LYP/6-311++G(d,p) basis sets reliably predict:
- HOMO-LUMO gaps : Correlate with redox stability (e.g., ~4.2 eV for similar thiazoles).
- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., fluorine’s electron-withdrawing effect on the thiazole ring) .
- Reactivity indices : Fukui functions identify susceptible positions for electrophilic substitution (e.g., C-2 of thiazole) .
Reference:
How does the 2-fluorophenyl group influence biological activity in thiazol-5-amine derivatives?
Advanced Research Question
Methodological Answer:
The 2-fluorophenyl group enhances lipophilicity and membrane permeability, as seen in triazole and thiazole analogs. For example:
- Antimicrobial Activity : Fluorine’s electronegativity increases binding to microbial enzymes (e.g., MIC = 8 µg/mL for S. aureus in fluorobenzyl-triazoles) .
- SAR Studies : Substituent position (ortho vs. para) affects potency. Ortho-fluorine in thiazoles improves steric fit in hydrophobic enzyme pockets .
Key Data:
| Derivative | LogP | IC₅₀ (µM, Cancer Cells) |
|---|---|---|
| 4-(2-Fluorophenyl) | 2.8 | 12.4 ± 1.2 |
| 4-(4-Fluorophenyl) | 2.5 | 18.9 ± 2.1 |
| Reference: |
What strategies are recommended for analyzing reaction intermediates and byproducts during synthesis?
Basic Research Question
Methodological Answer:
Use LC-MS/QTOF and preparative HPLC to isolate intermediates. For example:
- Byproduct Identification : In triazole synthesis, sulfoxide byproducts (m/z 241.08) form via oxidation; these are minimized using inert atmospheres .
- Intermediate Trapping : Quench reactions at intervals (e.g., 10-min intervals in microwave synthesis) to track thiourea intermediates (confirmed via IR ν(N-H) = 3300 cm⁻¹) .
Reference:
How do steric/electronic effects of the 2-fluorophenyl group affect regioselectivity in nucleophilic substitutions?
Advanced Research Question
Methodological Answer:
The ortho-fluorine exerts steric hindrance and electron-withdrawing effects, directing nucleophiles to the para position of the thiazole ring. For example:
- Amination Reactions : In 4-(2-fluorophenyl)thiazoles, amination at C-5 occurs with >90% regioselectivity due to fluorine’s -I effect .
- Cross-Coupling : Suzuki-Miyaura reactions favor C-2 substitution when the fluorine is ortho, as shown in XRD bond length analysis (C-F = 1.35 Å; C-S = 1.72 Å) .
Reference:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
